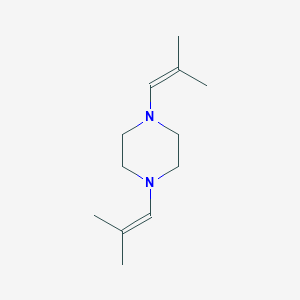

1,4-Bis(2-methylprop-1-enyl)piperazine

Description

Contextualization of Piperazine (B1678402) Heterocycles in Contemporary Organic and Materials Chemistry

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern organic and materials chemistry. rsc.orgwikipedia.org Its unique structural and chemical properties make it a valuable building block in a wide array of applications. In organic synthesis, the piperazine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.org This is attributed to the two nitrogen atoms which can be functionalized, allowing for the creation of diverse molecular architectures with varied pharmacological activities. rsc.orgresearchgate.net Piperazine derivatives are integral to numerous pharmaceuticals, including those with antihistamine, anticancer, antimicrobial, and antioxidant properties. rsc.org

Beyond the realm of medicinal chemistry, piperazine heterocycles play a crucial role in materials science. They are utilized in the development of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. rsc.org The nitrogen atoms of the piperazine ring can coordinate with metal ions, facilitating the assembly of these complex structures. rsc.org Furthermore, piperazine derivatives are employed in the synthesis of polymers and other advanced materials, contributing to the development of new technologies. researchgate.net

Significance of 1,4-Bis(2-methylprop-1-enyl)piperazine as a Di-N-Alkenyl Substituted Piperazine Derivative

This compound is a specific derivative of piperazine characterized by the presence of two 2-methylprop-1-enyl (also known as isobutenyl) groups attached to the nitrogen atoms. ontosight.ai This di-N-alkenyl substitution imparts distinct chemical properties to the molecule. The presence of the double bonds in the alkenyl groups introduces sites of unsaturation, which can participate in various chemical reactions. This makes this compound a potentially valuable intermediate in organic synthesis for the construction of more complex molecules.

The specific nature of the isobutenyl groups, with their branched methyl substituents, can also influence the steric and electronic environment around the piperazine ring. This can affect the molecule's reactivity, solubility, and how it interacts with other molecules. While specific applications for 2-Methyl-1,4-bis(2-methylprop-1-enyl)piperazine are not extensively detailed in readily available literature, its structural features suggest potential uses in areas where other piperazine derivatives have found utility, such as in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C12H22N2 |

| Molecular Weight | 194.32 g/mol |

| CAS Number | 19244-91-8 |

Note: Further experimental data is required for a more comprehensive property profile.

Research Landscape of Piperazine Derivatives: Historical Context and Emerging Areas

Research into piperazine and its derivatives has a rich history, with the parent compound first being synthesized in 1888. britannica.com Initially, much of the focus was on the pharmacological applications of these compounds. Over the decades, this has led to the development of a vast number of drugs containing the piperazine moiety, targeting a wide range of diseases. researchgate.netmdpi.com

The research landscape for piperazine derivatives is continually expanding. While N-substituted piperazines have been extensively studied, there is a growing interest in the functionalization of the carbon atoms of the piperazine ring. mdpi.com This opens up new avenues for creating novel molecular structures with potentially unique properties and applications. Advances in synthetic methodologies, such as C-H functionalization, are making it easier to access these previously less explored derivatives. mdpi.com

Emerging areas of research for piperazine derivatives include their application in "green chemistry" as more environmentally friendly catalysts and solvents. Their use in the development of advanced materials with tailored electronic and optical properties is also a burgeoning field. As our understanding of chemical synthesis and molecular design deepens, the potential applications for piperazine derivatives, including specialized compounds like this compound, are expected to grow significantly. The ongoing exploration of this versatile chemical scaffold promises to yield new discoveries and innovations across various scientific disciplines. persistencemarketresearch.com

Structure

3D Structure

Properties

CAS No. |

19244-91-8 |

|---|---|

Molecular Formula |

C12H22N2 |

Molecular Weight |

194.32 g/mol |

IUPAC Name |

1,4-bis(2-methylprop-1-enyl)piperazine |

InChI |

InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

YNGSZDZAESJMEY-UHFFFAOYSA-N |

SMILES |

CC(=CN1CCN(CC1)C=C(C)C)C |

Canonical SMILES |

CC(=CN1CCN(CC1)C=C(C)C)C |

Other CAS No. |

19244-91-8 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Piperazine Derivatives

Spectroscopic Elucidation of Molecular Structure and Bonding

Spectroscopy provides critical insights into the molecular framework, including the connectivity of atoms and the nature of the chemical bonds.

Detailed experimental ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopic data for 1,4-Bis(2-methylprop-1-enyl)piperazine are not extensively reported in the surveyed scientific literature.

If such data were available, ¹H NMR would be utilized to identify the chemical environments of the hydrogen atoms, including the protons on the piperazine (B1678402) ring, the vinylic protons of the 2-methylprop-1-enyl groups, and the methyl protons. ¹³C NMR and DEPT experiments would further complement this by determining the number of unique carbon environments and distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound has been documented and provides key information about its structural features. nist.gov The analysis of its condensed phase IR spectrum reveals several characteristic absorption bands corresponding to the vibrations of its constituent bonds. nist.gov

Key absorptions include C-H stretching vibrations just below 3000 cm⁻¹ for the alkane-like piperazine ring and methyl groups, the characteristic C=C stretching of the alkene groups in the 1650-1680 cm⁻¹ region, and various C-H bending and C-N stretching vibrations that form the molecule's fingerprint region.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2960 | C-H Asymmetric Stretch | Alkyl (CH₃, CH₂) |

| ~2860 | C-H Symmetric Stretch | Alkyl (CH₃, CH₂) |

| ~2810 | C-H Stretch | N-CH₂ (Piperazine) |

| ~1670 | C=C Stretch | Alkene |

| ~1450 | C-H Bend (Scissoring) | CH₂ |

| ~1370 | C-H Bend (Symmetric) | CH₃ |

| ~1140 | C-N Stretch | Tertiary Amine |

Specific Ultraviolet-Visible (UV-Vis) absorption data for this compound is not available in the reviewed literature. Structurally, the molecule lacks extensive conjugated systems or strong chromophores, which are typically required for significant absorption in the 200-800 nm range. The isolated carbon-carbon double bonds would be expected to have a π → π* transition, but this would likely occur in the far-UV region, below the range of standard laboratory UV-Vis spectrophotometers.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. However, experimental mass spectra detailing the specific fragmentation pathways for this compound have not been published in the available scientific literature. Such an analysis would be expected to show a molecular ion peak corresponding to its molecular weight (194.32 g/mol ) and fragment ions resulting from the cleavage of the 2-methylprop-1-enyl side chains and the fragmentation of the central piperazine ring.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The determination of a molecule's precise three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and conformational details, such as the puckering of the piperazine ring. To date, a crystallographic study of this compound has not been reported, and therefore, its single-crystal X-ray structure is not known.

Chromatographic Separation and Analysis

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating compounds from mixtures and assessing purity. While these methods are commonly applied to piperazine derivatives, specific, validated analytical procedures for the separation and quantification of this compound are not detailed in the surveyed literature. The development of such a method would involve optimizing parameters like the stationary phase (column), mobile phase composition or temperature program, and detector type.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives. unodc.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which allows for the identification of individual components within a mixture. unodc.org In the analysis of piperazine derivatives, GC-MS is frequently used for qualitative identification based on characteristic mass spectra. researchgate.net The electron ionization (EI) process generates specific fragmentation patterns that serve as a molecular fingerprint. For example, mass spectra of various piperazine derivatives show characteristic ions that allow for their unambiguous identification. researchgate.net

The method is highly sensitive and can be used to detect trace amounts of substances. For quantitative analysis, the technique demonstrates excellent linearity over a defined concentration range. Validation of GC-MS methods typically involves assessing parameters such as the limit of detection (LOD) and limit of quantification (LOQ). scholars.direct

| Parameter | 1-Benzylpiperazine (BZP) | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |

|---|---|---|

| Linearity Range (µg/mL) | 0 - 10 | 0 - 10 |

| Limit of Detection (LOD) (µg/mL) | 0.002 | 0.002 |

| Limit of Quantification (LOQ) (µg/mL) | 0.008 | 0.008 |

| Extraction Efficiency (%) | 90 - 108 | 90 - 108 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For piperazine derivatives that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. mdpi.comnih.gov This technique is particularly useful for analyzing complex mixtures and biological samples. mdpi.com The separation is achieved on a liquid chromatography column, after which the analyte is ionized and detected by a mass spectrometer, often a triple quadrupole system which provides high sensitivity and selectivity. mdpi.comnih.gov

LC-MS methods allow for the rapid detection and reliable quantification of piperazine derivatives. mdpi.com The use of stable isotopically labeled internal standards is a common practice to ensure the highest level of confidence in the results. mdpi.comnih.gov Method validation includes establishing linearity, detection limits, and quantification limits, ensuring the reliability of the analytical data. mdpi.com All target analytes can typically be separated in a short run time, making it an efficient method for high-throughput analysis. mdpi.com

| Compound | Retention Time (min) researchgate.net | LOD (ng/mL) mdpi.com | LOQ (ng/mL) mdpi.com |

|---|---|---|---|

| 1-Benzylpiperazine (BZP) | 1.182 | 0.02 | 0.05 |

| 1-(3-chlorophenyl)piperazine (mCPP) | 6.141 | 0.05 | 0.10 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 6.732 | 0.02 | 0.05 |

Thermal Analysis for Material Properties

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For piperazine-based compounds, these methods provide critical information about their thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and degradation profile of materials. nih.gov The technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides data on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass (char). nih.gov For piperazine derivatives, TGA can reveal the temperature range in which the compound is stable and the nature of its decomposition, which may occur in single or multiple steps. This information is vital for applications where the material might be exposed to high temperatures.

| Compound | Onset Temperature (Tonset) (°C) | Peak Degradation Temperature (Tpeak) (°C) | Mass Loss (%) | Char Residue at 800°C (%) |

|---|---|---|---|---|

| Polymer 5a | 320 | 380 | 57.88 | 39.12 |

| Polymer 5b | 340 | 400 | 50.50 | 46.50 |

| Polymer 5c | 350 | 410 | 43.70 | 53.30 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. rroij.comnih.gov It is used to characterize the thermal transitions of a material, such as melting point, glass transition temperature (Tg), and crystallization events. nih.gov For piperazine derivatives, DSC provides valuable information on their physical state and purity. A sharp melting peak, for instance, is indicative of a highly crystalline and pure compound. The enthalpy of fusion, calculated from the peak area, provides a measure of the energy required to melt the substance. These parameters are critical for material processing and quality control. mdpi.com

| Material | Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Piperazine Derivative A | Glass Transition (Tg) | 135 | N/A |

| Piperazine Derivative B | Melting (Tm) | 182 | 95.4 |

| Piperazine Derivative C | Crystallization (Tc) | 110 | -60.2 |

Surface Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When used to analyze piperazine derivatives, particularly when they are part of a surface modification or film, XPS can provide detailed information about the nitrogen atoms of the piperazine ring.

Analysis of piperazine derivative-modified substrates has shown that high-resolution N 1s XPS spectra can be deconvoluted to identify different chemical states of nitrogen. researchgate.net For example, a study on a modified indium tin oxide (ITO) substrate revealed a broad N 1s peak that could be fitted with three distinct components at different binding energies. researchgate.net These components correspond to different chemical environments of the nitrogen atoms on the surface, which could represent protonated, unprotonated, or otherwise chemically altered nitrogen species. researchgate.net This level of detail is crucial for understanding surface chemistry and interfacial interactions.

| Component | Binding Energy (eV) | Possible Assignment |

|---|---|---|

| 1 | 400.5 | Neutral Amine Nitrogen |

| 2 | 401.5 | Protonated/Hydrogen-Bonded Nitrogen |

| 3 | 402.8 | Positively Charged/Oxidized Nitrogen |

Theoretical and Computational Chemistry Investigations of 1,4 Bis 2 Methylprop 1 Enyl Piperazine and Analogues

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational chemistry, enabling the exploration of molecular conformations, reaction mechanisms, and interactions with biological targets.

The biological activity and physical properties of piperazine (B1678402) derivatives are intrinsically linked to their three-dimensional structure. The piperazine ring is not planar and typically adopts a chair conformation, which is the most stable arrangement. However, other conformations like boat and twist-boat are also possible. Conformational analysis aims to identify the stable geometries of a molecule and the energy barriers between them.

Potential Energy Surface (PES) studies are computationally performed by systematically changing specific dihedral angles of the molecule and calculating the corresponding energy. For a molecule like 1,4-Bis(2-methylprop-1-enyl)piperazine, a PES scan would involve rotating the bonds connecting the 2-methylprop-1-enyl substituents to the nitrogen atoms of the piperazine ring. This process helps identify the lowest energy (most stable) conformer. researchgate.net For example, a study on 1-(4-Fluorophenyl)piperazine used DFT calculations to perform a PES scan along rotational bonds to find the most stable minimum energy conformer. researchgate.net Such analyses reveal how the bulky substituents influence the puckering of the piperazine ring and their spatial orientation, which is crucial for understanding how the molecule interacts with its environment. researchgate.netnih.gov

Molecular dynamics (MD) simulations further enhance this understanding by simulating the movement of atoms over time, providing a dynamic view of conformational flexibility and stability. acs.orgnih.gov

Computational chemistry plays a significant role in synthetic organic chemistry by predicting the feasibility of reaction pathways and estimating potential yields. researchgate.net For the synthesis of this compound, which likely involves the N-alkylation of a piperazine core, computational methods can model the reaction mechanism. organic-chemistry.orgontosight.ai

Using techniques like Density Functional Theory (DFT), chemists can calculate the energies of reactants, transition states, and products. This information allows for the determination of activation energies, which are critical for predicting reaction rates. By comparing the activation energies of different possible pathways, the most favorable route can be identified. While specific computational studies on the synthesis of this compound are not prevalent, the methodologies are well-established for analogous reactions. For instance, various palladium-catalyzed and visible-light-promoted methods for synthesizing piperazine derivatives have been developed, and these complex reactions can be elucidated through computational modeling. organic-chemistry.org Computer-Aided Synthesis Planning (CASP) tools are increasingly used to automatically design synthesis routes by leveraging extensive reaction databases and predictive algorithms. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships at a molecular level. Piperazine derivatives are known to interact with a wide range of biological targets, and docking studies have been instrumental in explaining their mechanisms of action. nih.govnih.govmdpi.com

For a compound like this compound, docking studies could be employed to predict its binding affinity and mode of interaction with potential protein targets. The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. These studies reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex. nih.govresearchgate.net For example, docking studies on piperazine-derived inhibitors of the enzyme DPP-IV helped establish their binding affinity at the active site, corroborating experimental biological data. nih.gov Similarly, investigations into piperazine derivatives as anticancer agents used docking to visualize interactions with DNA and topoisomerase IIα. mdpi.com

Table 1: Examples of Molecular Docking Studies on Piperazine Analogues

| Piperazine Analogue Class | Biological Target | Key Findings |

|---|---|---|

| Phenylpiperazine Derivatives | eIF4A1 (translation initiation factor) | Identified stable binding in the ATP-binding site, with key interactions involving residues like Lys54, Gln60, and Arg368. acs.orgnih.gov |

| Constrained Piperazine Derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Established good binding affinity at the active site, supporting observed antihyperglycemic activity. nih.gov |

| Phenylpiperazine Benzothiazines | DNA-Topoisomerase IIα complex | Revealed stable complex formation with negative energy scores, indicating binding in the active center. mdpi.com |

| 1-(4-chlorobenzhydryl) piperazine Derivatives | Phosphoinositide 3-kinase (PI3kδ) | Docking analysis confirmed interactions with specific amino acids within the protein's active site. researchgate.net |

Structure-Property Relationship Studies of Piperazine Derivatives

Understanding the relationship between a molecule's structure and its properties is key to designing new compounds with desired characteristics. Computational approaches provide a systematic way to explore these relationships.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best correlation. nih.gov

For piperazine derivatives, QSAR studies have been widely used to design molecules with improved efficacy for various applications, including as antihistamines, antidepressants, and anticancer agents. nih.govnih.govmdpi.com Molecular descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. nih.govscilit.com

A typical QSAR study on analogues of this compound would involve synthesizing a library of related compounds, measuring their biological activity, calculating a range of descriptors, and then generating a predictive model. This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comscispace.com

Table 2: Common Descriptors in QSAR/QSPR Studies of Piperazine Derivatives

| Descriptor Type | Example Descriptors | Property/Activity Predicted |

|---|---|---|

| Electronic | HOMO/LUMO energies, Electrophilicity index (ω), Dipole moment | Antidepressant activity, Anticancer inhibitory activity. nih.govscilit.com |

| Steric/Geometrical | Molar Refractivity (MR), Molecular Weight (MW), Shadow-XZ | Antihistamine effects, Antidepressant activity. nih.govnih.gov |

| Topological | Topological Polar Surface Area (PSA), Connectivity Indices | Anticancer inhibitory activity, Various physicochemical properties. nih.govscilit.com |

| Physicochemical | Aqueous Solubility (Log S), Refractive index (n) | Drug-likeness, Pharmacokinetic profiles. scilit.com |

The "chemical space" refers to the vast number of possible molecules that could theoretically be created. In silico exploration of this space involves computationally generating large libraries of virtual compounds and evaluating their properties without the need for physical synthesis. For piperazine derivatives, this approach is highly effective. whiterose.ac.uk

Starting with the core 1,4-disubstituted piperazine scaffold of this compound, a virtual library can be constructed by systematically varying the substituents at the nitrogen atoms. This allows for the exploration of a wide range of structural diversity. These virtual libraries can then be subjected to high-throughput computational screening using the methods described above. For example, they can be filtered based on drug-likeness criteria (like Lipinski's Rule of Five), docked against a biological target to identify potential binders, or have their properties predicted using established QSAR/QSPR models. mdpi.comscispace.comnih.gov This process efficiently narrows down the vast chemical space to a smaller, more manageable set of promising candidates for synthesis and experimental testing.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing 1,4-Bis(2-methylprop-1-enyl)piperazine?

Advanced Follow-up: How can synthetic protocols be optimized to improve yield and purity for this compound?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous piperazine derivatives, Schiff base synthesis (e.g., reacting amines with aldehydes in methanol) has been effective . Characterization requires multi-modal validation:

- Elemental analysis to confirm stoichiometry.

- Spectroscopic techniques (¹H/¹³C NMR, IR) to verify functional groups and connectivity.

- X-ray crystallography for definitive structural elucidation .

Optimization may involve adjusting reaction temperature, solvent polarity, or catalyst loading. For instance, electron-withdrawing substituents (e.g., nitro groups) require anhydrous conditions to prevent side reactions .

Basic Question: How is the structural conformation of this compound determined experimentally and computationally?

Advanced Follow-up: What computational tools are suitable for predicting the most stable conformers of this compound?

Methodological Answer:

- Experimental: X-ray diffraction provides precise bond lengths and angles . For dynamic conformers, variable-temperature NMR can track rotational barriers.

- Computational: Semi-empirical methods (e.g., AM1 in Spartan06) identify low-energy conformers . Density Functional Theory (DFT) further refines electronic properties. For example, conformational analysis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine revealed a chair-like piperazine ring with substituents in equatorial positions .

Basic Question: What biological assays are appropriate for evaluating the bioactivity of this compound?

Advanced Follow-up: How can molecular docking predict its interaction with biological targets like enzymes or DNA?

Methodological Answer:

- In vitro assays: Enzyme inhibition (e.g., DPP-IV) using fluorometric substrates , or antibacterial activity via agar diffusion .

- Docking: Tools like AutoDock Vina or Schrödinger Suite model ligand-target interactions. For DNA-binding studies:

- Prepare the ligand (partial charges via Geistinger method) and target (e.g., PDB:1BNA DNA).

- Define a 40ų grid around the binding site.

- Analyze binding modes using metrics like ΔG (e.g., -7.5 kcal/mol for a related piperazine-DNA interaction) .

Substituent effects (e.g., electron-withdrawing groups) enhance binding affinity by forming hydrogen bonds or π-alkyl interactions .

Basic Question: How can researchers resolve contradictions in activity data for substituted piperazine derivatives?

Advanced Follow-up: What statistical or computational approaches validate structure-activity relationships (SAR)?

Methodological Answer:

Contradictions often arise from substituent positioning (ortho vs. para) or assay variability. Strategies include:

- SAR studies: Systematically vary substituents (e.g., EWGs vs. EDGs) and correlate with activity . For example, para-chloro groups in 1,4-Bis(4-chlorophenylsulfonyl)piperazine enhance DPP-IV inhibition by 30% compared to meta-substituted analogs .

- Multivariate analysis: Principal Component Analysis (PCA) or QSAR models isolate critical molecular descriptors (e.g., logP, polar surface area).

- Dose-response validation: Replicate assays under standardized conditions to rule out experimental error .

Basic Question: What analytical techniques quantify impurities or degradation products in this compound?

Advanced Follow-up: How can high-resolution mass spectrometry (HRMS) or HPLC-MS/MS detect trace contaminants?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) separates impurities.

- Mass spectrometry: HRMS (ESI-TOF) identifies degradation products via exact mass (<5 ppm error). For example, free acrylic acid (≤0.05%) in piperazine diacrylamide was quantified using TLC and LC-MS .

- Stability studies: Accelerated conditions (40°C/75% RH) monitor degradation over time, with NMR tracking structural changes .

Basic Question: How do researchers validate the crystallinity and phase purity of this compound?

Advanced Follow-up: What refinements in SHELX software improve crystal structure determination?

Methodological Answer:

- X-ray refinement: Use SHELXL for small-molecule refinement. Key parameters:

- Phase purity: Powder XRD compares experimental vs. simulated patterns (Mercury software). For twinned crystals, SHELXD resolves pseudo-symmetry .

- Data deposition: Submit to Cambridge Crystallographic Data Centre (CCDC) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.